(7S,8R)-3,8,13,19,26-pentahydroxy-15-methoxy-7-methyl-6-oxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2,4(9),10,15,18(23),19,21,25-nonaene-5,17,24-trione
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Overview
Description
The compound (7S,8R)-3,8,13,19,26-pentahydroxy-15-methoxy-7-methyl-6-oxahexacyclo[1212002,1104,9016,25018,23]hexacosa-1(14),2,4(9),10,15,18(23),19,21,25-nonaene-5,17,24-trione is a complex organic molecule characterized by its multiple hydroxyl groups, methoxy group, and a unique hexacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S,8R)-3,8,13,19,26-pentahydroxy-15-methoxy-7-methyl-6-oxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2,4(9),10,15,18(23),19,21,25-nonaene-5,17,24-trione typically involves multi-step organic synthesis. The process begins with the preparation of the core hexacyclic structure, followed by the introduction of hydroxyl and methoxy groups through selective functionalization reactions. Common reagents used in these steps include strong oxidizing agents, protecting groups for selective hydroxylation, and catalysts to facilitate specific transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical applications.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound’s multiple hydroxyl groups make it a potential candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound’s structural complexity and functional groups provide opportunities for the development of new pharmaceuticals with potential therapeutic effects.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with target molecules, influencing their structure and function. Additionally, the compound’s hexacyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(7S,8R)-3,8,13,19,26-pentahydroxy-15-methoxy-7-methyl-6-oxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2,4(9),10,15,18(23),19,21,25-nonaene-5,17,24-trione: This compound itself.
Bis(2-ethylhexyl) terephthalate: A compound with similar functional groups but different structural framework.
Uniqueness
The uniqueness of (7S,8R)-3,8,13,19,26-pentahydroxy-15-methoxy-7-methyl-6-oxahexacyclo[1212002,1104,9016,25
Properties
Molecular Formula |
C27H20O10 |
---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
(7S,8R)-3,8,13,19,26-pentahydroxy-15-methoxy-7-methyl-6-oxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2,4(9),10,15,18(23),19,21,25-nonaene-5,17,24-trione |
InChI |
InChI=1S/C27H20O10/c1-8-21(30)11-6-9-7-13(29)17-18(14(9)23(32)16(11)27(35)37-8)25(34)19-20(26(17)36-2)24(33)15-10(22(19)31)4-3-5-12(15)28/h3-6,8,13,21,28-30,32,34H,7H2,1-2H3/t8-,13?,21-/m0/s1 |
InChI Key |
QCBIMYUNMRBERF-SKOQCCCCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C2=C(C(=C3C(=C2)CC(C4=C3C(=C5C(=C4OC)C(=O)C6=C(C5=O)C=CC=C6O)O)O)O)C(=O)O1)O |
Canonical SMILES |
CC1C(C2=C(C(=C3C(=C2)CC(C4=C3C(=C5C(=C4OC)C(=O)C6=C(C5=O)C=CC=C6O)O)O)O)C(=O)O1)O |
Synonyms |
enaphthamycin benaphthamycin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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